“1-Benzyl-3-bromo-1H-indazole” is a chemical compound with the CAS Number: 29985-03-3 . It has a molecular weight of 287.16 and is typically stored at room temperature . The compound is usually in powder form .
The synthesis of 1H-indazole, a similar compound, has been explored in various ways . One of the methods involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .
The IUPAC name for “1-Benzyl-3-bromo-1H-indazole” is 1-benzyl-3-bromo-1H-indazole . The InChI code is 1S/C14H11BrN2/c15-14-12-8-4-5-9-13 (12)17 (16-14)10-11-6-2-1-3-7-11/h1-9H,10H2 .
The chemical reactions involving indazoles have been studied extensively . For instance, 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles efficiently under simple reaction conditions .
“1-Benzyl-3-bromo-1H-indazole” is a powder that is stored at room temperature .
1-Benzyl-3-bromo-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a benzyl group and a bromine atom at the 3-position of the indazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. Indazoles, in general, are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
1-Benzyl-3-bromo-1H-indazole is classified as an organic compound within the category of indazoles. It is further categorized as a bromo-substituted derivative of indazole, which enhances its reactivity and potential for further chemical modifications.
The synthesis of 1-benzyl-3-bromo-1H-indazole can be achieved through several methods:
The detailed synthetic route often involves controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to characterize the synthesized compound.
The molecular structure of 1-benzyl-3-bromo-1H-indazole features a fused bicyclic system comprising an indazole ring with a benzyl substituent at one position and a bromine atom at another. The structural formula can be represented as follows:
Key data points include:
1-Benzyl-3-bromo-1H-indazole can undergo various chemical reactions due to its functional groups. Common reactions include:
These reactions are typically carried out in organic solvents like dimethylformamide or acetonitrile under inert atmospheres to prevent unwanted side reactions.
The mechanism of action for compounds like 1-benzyl-3-bromo-1H-indazole often involves interaction with biological targets such as enzymes or receptors. For example, indazoles have been shown to inhibit specific kinases involved in cancer cell proliferation. The presence of the bromine atom may enhance binding affinity due to increased hydrophobic interactions or by participating in halogen bonding.
Research indicates that modifications on the indazole core can significantly affect biological activity, making structure-activity relationship studies crucial for drug development.
The compound exhibits typical characteristics of halogenated organic compounds, including:
Relevant analyses often include:
1-Benzyl-3-bromo-1H-indazole has potential applications in medicinal chemistry as a scaffold for drug development targeting various diseases. Its derivatives may exhibit enhanced pharmacological properties, making them candidates for further research in areas such as:
Research continues into optimizing these compounds for better efficacy and lower toxicity profiles while exploring new synthetic routes that could lead to novel derivatives with improved biological activity .
Palladium-catalyzed cross-coupling reactions enable precise C–C bond formation at the C3 position of 1-benzyl-1H-indazole, leveraging 3-bromo substitution as a key handle. Ferrocene-based palladium complexes, particularly 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex immobilized over imidazolium ionic liquids (e.g., 1-n-butyl-3-methylimidazolium tetrafluoroborate), demonstrate superior catalytic efficiency in Suzuki–Miyaura couplings. These systems achieve >90% yield in arylations with diverse boronic acids while suppressing Pd(0) black formation. Density functional theory calculations reveal that the ferrocene backbone lowers energy barriers during oxidative addition at the C–Br bond due to enhanced electron transfer from the Pd center to the indazole π*-system [7]. For challenging heteroaryl boronic acids, Buchwald XPhosPdG2 precatalysts enable coupling at 80–100°C in toluene/water mixtures, minimizing debromination side reactions. This methodology facilitates access to 3,5-diarylated derivatives critical for pharmaceutical intermediates such as kinase inhibitors [8] [3].
Table 1: Palladium Ligand Effects on Suzuki–Miyaura Coupling of 1-Benzyl-3-bromo-1H-indazole
Ligand System | Solvent/Ionic Liquid | Temperature (°C) | Yield (%) |
---|---|---|---|
PdCl₂(dppf)/BMImBF₄ | BMImBF₄ | 80 | 95 |
PdCl₂(dtbpf)/BMImBF₄ | BMImBF₄ | 80 | 78 |
Pd(OAc)₂/XPhos | Toluene/H₂O | 100 | 89 |
Pd/C + K₃PO₄ | DME/H₂O | 85 | 65 |
Microwave irradiation significantly accelerates Suzuki–Miyaura couplings of 1-benzyl-3-bromo-1H-indazole, reducing reaction times from hours to minutes while improving regioselectivity. Optimized protocols employ water/ethanol (1:1) as sustainable solvents with potassium hydroxide base (2.0 equivalents) and 0.1 mol% palladium complexes. Under microwave conditions (120°C, 60 W, 2–10 min), electron-deficient aryl boronic acids couple efficiently (90–93% yield), whereas sterically hindered ortho-substituted derivatives require extended irradiation (5 min) but retain high efficiency (80–83%). The dielectric heating effect of microwaves enhances the dissolution of ionic intermediates and stabilizes Pd(0) nanoparticles, preventing agglomeration. This approach is scalable for synthesizing 3-(4-acetylphenyl)-1-benzyl-1H-indazole—a precursor to anti-inflammatory agents—achieving 99% conversion at 1 mmol scale [4] [8].
Benzylmagnesium bromide (PhCH₂MgBr) serves as a critical reagent for regioselective N1-alkylation of unprotected 3-bromo-1H-indazole. The reaction proceeds via nucleophilic addition of the magnesiated species to the indazole N1 position, exploiting the higher acidity of the N1–H bond (pKa ≈ 14) versus N2–H (pKa ≈ 19). Optimized conditions use tetrahydrofuran solvent at 0°C, generating 1-benzyl-3-bromo-1H-indazole in >85% yield with <5% N2 regioisomer. Magnesium coordination directs selectivity by stabilizing the transition state through chelation between the indazole N2 atom and the carbonyl of adjacent substituents. Subsequent quenching with ammonium chloride avoids overalkylation. This methodology is adaptable to substituted benzyl halides, enabling derivatives like 1-(4-fluorobenzyl)-3-bromo-1H-indazole without electrophilic side reactions [1] [3].
Achieving C3-selective bromination in 1-benzyl-1H-indazole requires careful optimization of electrophilic agents and substituent-directed strategies. Key approaches include:
Table 2: Bromination Selectivity in 1-Benzyl-1H-indazole Derivatives
C4 Substituent | Brominating Agent | Solvent | Temperature (°C) | C3-Monobrominated Yield (%) |
---|---|---|---|---|
Tosylamido | N-Bromosuccinimide | Dimethylformamide | 80 | 84 |
Benzamide | N-Bromosuccinimide | Dimethylformamide | 80 | 82 |
Nitro | N-Bromosuccinimide | Dimethylformamide | 80 | 17 |
Unsubstituted | Eosin Y/N-Bromosuccinimide | Acetonitrile | 25 | 88 |
Solvent selection critically influences reaction outcomes across 1-benzyl-3-bromo-1H-indazole synthesis stages:
Table 3: Solvent Roles in Sequential Functionalization
Reaction Step | Optimal Solvent | Function | Key Effect |
---|---|---|---|
C3 Bromination | Dimethylformamide | Activates N-Bromosuccinimide | Enhances electrophilicity; stabilizes anion |
N1 Benzylation | Tetrahydrofuran | Dissolves benzylmagnesium bromide | Prevents protonolysis; controls exotherm |
Suzuki Coupling | Toluene/H₂O or BMImBF₄ | Solubilizes Pd complexes/boronic acids | Enables recycling; reduces Pd leaching |
Crystallization | Hexane/Dichloromethane | Modulates polarity | Excludes regioisomeric impurities |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9